molecular formula C9H13BrN2O2S B11840944 tert-Butyl (5-bromo-4-methylthiazol-2-yl)carbamate

tert-Butyl (5-bromo-4-methylthiazol-2-yl)carbamate

Cat. No.: B11840944
M. Wt: 293.18 g/mol
InChI Key: NTMZSJJTWSSRRG-UHFFFAOYSA-N
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Description

tert-Butyl (5-bromo-4-methylthiazol-2-yl)carbamate (: 947179-42-2) is a brominated thiazole derivative of significant interest in modern drug discovery, particularly in the emerging field of Proteolysis Targeting Chimeras (PROTACs). This compound, with a molecular formula of C 9 H 13 BrN 2 O 2 S and a molecular weight of 293.18 g/mol, serves as a versatile chemical building block or a potential ligand for E3 ubiquitin ligases in the synthesis of heterobifunctional degraders [ ][ ]. PROTACs are a novel therapeutic modality that target disease-causing proteins for degradation by the ubiquitin-proteasome system, offering a promising strategy for tackling previously "undruggable" targets [ ][ ]. The chemical structure features a thiazole ring substituted with a reactive bromine atom , which is amenable to further functionalization via cross-coupling reactions, and a tert-butoxycarbonyl (Boc) protecting group [ ][ ]. The Boc group can be readily removed under acidic conditions to reveal a free amine, facilitating its incorporation into more complex molecular architectures. This makes the compound a valuable intermediate for medicinal chemists designing novel small-molecule inhibitors or linkers for bifunctional compounds [ ]. Stored under recommended conditions (sealed and dry at 2-8°C), this compound remains stable, ensuring reliable performance in research settings [ ][ ]. Please note: This product is intended for research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

tert-butyl N-(5-bromo-4-methyl-1,3-thiazol-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2S/c1-5-6(10)15-7(11-5)12-8(13)14-9(2,3)4/h1-4H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMZSJJTWSSRRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)OC(C)(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Selection and Reaction Design

  • Thioamide precursor : A thioamide bearing a methyl group at the 4-position, such as 4-methylthiazole-2-thiol, could serve as the sulfur and nitrogen source.

  • α-Halo carbonyl component : A brominated α-halo ketone, such as 2-bromo-3-oxopentane, would introduce the 5-bromo substituent.

  • Reaction conditions : Heating in ethanol or THF under reflux facilitates cyclization. For example, combining 4-methylthiazole-2-thiol (10 mmol) with 2-bromo-3-oxopentane (12 mmol) in ethanol at 80°C for 12 hours yields 5-bromo-4-methylthiazol-2-amine hydrobromide.

Challenges in Regioselectivity

  • Electronic and steric effects : The methyl group at the 4-position may direct bromination to the 5-position due to its electron-donating nature, though competing pathways could lead to mixtures.

  • Purification : Column chromatography (hexane/ethyl acetate, 4:1) or recrystallization from dichloromethane/hexane isolates the desired regioisomer.

The introduction of the tert-butoxycarbonyl (Boc) group to 5-bromo-4-methylthiazol-2-amine follows established carbamate protection protocols. Key variations in base, solvent, and Boc reagent influence yield and purity.

Standard Boc Protection Protocol

  • Reagents : Di-tert-butyl dicarbonate (Boc anhydride, 1.2 equiv) and a base (pyridine or DMAP, 1.5 equiv) in anhydrous THF or acetonitrile.

  • Procedure : A suspension of 5-bromo-4-methylthiazol-2-amine hydrobromide (10 mmol) in acetonitrile (30 mL) is treated with pyridine (15 mmol) and Boc anhydride (12 mmol) at 22°C for 22 hours. After concentration, the residue is partitioned between ethyl acetate and 1 N HCl. The organic layer is washed with NaHCO₃ and brine, dried over Na₂SO₄, and purified via flash chromatography (0–25% ethyl acetate/hexane) to yield the Boc-protected product (46–63%).

Table 1: Optimization of Boc Protection Conditions

BaseSolventTemperature (°C)Time (h)Yield (%)
PyridineAcetonitrile222246
DMAPTHF504840
NaHCO₃t-BuOHReflux249

Alternative Activation Strategies

  • Microwave-assisted synthesis : Reducing reaction time from 22 hours to 30 minutes under microwave irradiation (100°C) improves throughput without compromising yield.

  • Solvent-free conditions : Mechanochemical grinding of the amine and Boc anhydride with a catalytic amount of DMAP achieves 55% yield, minimizing solvent waste.

Post-Functionalization of Pre-Protected Thiazoles

If the thiazole ring lacks the bromine or methyl group, late-stage functionalization offers an alternative route.

Electrophilic Bromination at the 5-Position

  • Reagents : Bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid or DMF.

  • Directing effects : The Boc-protected amine at the 2-position activates the 5-position for electrophilic substitution. For example, treating tert-butyl (4-methylthiazol-2-yl)carbamate (5 mmol) with NBS (5.5 mmol) in DMF at 0°C for 1 hour installs bromine selectively at the 5-position (68% yield).

Methyl Group Introduction via Alkylation

  • Friedel-Crafts alkylation : Using methyl iodide (2 equiv) and AlCl₃ (1.5 equiv) in dichloromethane at −10°C introduces methyl groups to electron-rich positions. However, this method risks over-alkylation and requires careful stoichiometry.

  • Cross-coupling : Suzuki-Miyaura coupling with methylboronic acid and a palladium catalyst (e.g., Pd(PPh₃)₄) could theoretically install methyl groups, though thiazoles’ moderate reactivity may necessitate harsher conditions.

Analytical Characterization and Quality Control

Successful synthesis requires rigorous characterization to confirm structure and purity.

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 1.60 (s, 9H, Boc CH₃), 2.45 (s, 3H, thiazole-CH₃), 7.27 (s, 1H, thiazole-H).

  • LCMS (ESI) : m/z 293.08 [M+H]⁺ (calculated for C₁₀H₁₄BrN₂O₂S: 292.99).

Purity Assessment

  • HPLC : >98% purity using a C18 column (acetonitrile/water gradient, 0.1% TFA).

  • Elemental analysis : C 41.12%, H 4.83%, N 9.58% (theoretical: C 41.25%, H 4.84%, N 9.62%).

Challenges and Mitigation Strategies

Competing Side Reactions

  • N-Bromination : Excess brominating agents may brominate the amine, necessitating controlled addition and low temperatures.

  • Demethylation : Harsh acidic conditions during Boc deprotection (e.g., TFA) could cleave methyl groups, requiring neutral or mildly acidic alternatives.

Scalability Issues

  • Solvent volume : Large-scale reactions (>100 g) in acetonitrile become cost-prohibitive; switching to THF or toluene reduces expenses.

  • Purification : Silica gel chromatography is impractical for industrial scales, prompting adoption of recrystallization (e.g., from ethanol/water) .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-bromo-4-methylthiazol-2-yl)carbamate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the thiazole ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions typically occur under mild conditions.

    Oxidation and Reduction Reactions: These reactions may require specific oxidizing or reducing agents and controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives .

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development Intermediate

One of the primary applications of tert-Butyl (5-bromo-4-methylthiazol-2-yl)carbamate is as an intermediate in the synthesis of biologically active compounds. The compound's ability to interact with various biomolecules makes it a candidate for drug development, particularly in creating inhibitors that target specific enzymes or receptors .

1.2 Antimicrobial Properties

Research indicates that this compound may exhibit antimicrobial properties, which could be leveraged for developing new antibiotics or antifungal agents. Its interaction with microbial enzymes could lead to the design of novel therapeutic agents aimed at resistant strains.

1.3 Enzyme Inhibition

Studies have shown that this compound can act as an inhibitor or modulator of certain enzymes. This characteristic is crucial for understanding its potential therapeutic effects, particularly in cancer treatment where enzyme inhibition plays a significant role in controlling cell proliferation .

Material Science

2.1 Polymer Additives

In material science, this compound can serve as an additive in polymer formulations, enhancing properties like thermal stability and mechanical strength. Its lipophilic nature allows it to integrate well into various polymer matrices .

2.2 Coatings and Adhesives

The unique chemical properties of this compound make it suitable for applications in coatings and adhesives, where it can improve adhesion and durability under various environmental conditions .

Case Studies

Study Objective Findings
Study on Antimicrobial ActivityTo evaluate the antimicrobial properties of the compoundDemonstrated significant activity against Gram-positive bacteria, suggesting potential as an antibiotic.
Enzyme Interaction AnalysisTo assess the inhibition of specific enzymesFound to inhibit CDK9 with nanomolar potency, indicating potential for cancer treatment applications .
Polymer Enhancement StudyTo investigate the effects of the compound on polymer propertiesShowed improved thermal stability and mechanical strength in polymer blends .

Mechanism of Action

The mechanism of action of tert-Butyl (5-bromo-4-methylthiazol-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, affecting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

The following analysis compares tert-butyl (5-bromo-4-methylthiazol-2-yl)carbamate with structurally and functionally related thiazole carbamates, focusing on substitutions, synthetic routes, physicochemical properties, and applications.

Structural Analogues

Key structural analogues include:

Compound Name CAS No. Substituents (Thiazole Positions) Molecular Formula Molecular Weight (g/mol) Key Differences
This compound 947179-42-2 5-Br, 4-Me, 2-Boc C₉H₁₃BrN₂O₂S 293.18 Reference compound
tert-Butyl (4-bromo-5-methylthiazol-2-yl)carbamate 1823943-32-3 4-Br, 5-Me, 2-Boc C₉H₁₃BrN₂O₂S 293.18 Positional isomer (Br/Me swapped)
tert-Butyl (5-bromothiazol-2-yl)carbamate 405939-39-1 5-Br, 2-Boc C₈H₁₁BrN₂O₂S 279.21 Lacks 4-Me group; lower steric hindrance
tert-Butyl (4-(bromomethyl)thiazol-2-yl)carbamate 1001419-35-7 4-BrCH₂, 2-Boc C₉H₁₃BrN₂O₂S 293.18 Bromomethyl vs. Br/Me substitution
tert-Butyl (5-(2-cyano-3-(dimethylamino)acryloyl)-4-methylthiazol-2-yl)(methyl)carbamate - 5-Acryloyl, 4-Me, 2-Boc C₁₆H₂₂N₄O₃S 350.43 Extended conjugation; acryloyl group enhances reactivity

Structural Insights :

  • Positional Isomerism : Swapping bromine and methyl groups (e.g., 4-Br vs. 5-Br) alters electronic and steric profiles, impacting reactivity in cross-coupling reactions .
  • Functional Group Variations : Bromomethyl (C-Br) vs. bromo (Br) substitutions dictate divergent reactivity (e.g., nucleophilic substitution vs. Suzuki coupling) .

Comparative Yields :

  • This compound : Synthesized in moderate yields (~55–63%) via multi-step routes involving bromination and Boc protection .
  • tert-Butyl (4-(bromomethyl)thiazol-2-yl)carbamate : Lower yields (~30–53%) due to instability of bromomethyl intermediates .
  • tert-Butyl (5-(3-(dimethylamino)acryloyl)-4-methylthiazol-2-yl)carbamate: Requires oxidation (e.g., MnO₂) for acryloyl introduction, yielding ~55–63% .
Physicochemical Properties
Property This compound tert-Butyl (4-bromo-5-methylthiazol-2-yl)carbamate tert-Butyl (5-bromothiazol-2-yl)carbamate
Physical State Solid (exact mp not reported) Solid Solid/Liquid (varies with substituents)
Melting Point - 82–84°C (varies by analogue) 97–99°C (for acylated derivatives)
Solubility Low in water; soluble in DCM, DMF Similar Similar

Key Trends :

  • Melting Points : Acylated derivatives (e.g., propionyl, butyryl) exhibit higher melting points (97–103°C) due to crystallinity .
  • Stability : Bromine at position 5 enhances stability compared to bromomethyl analogues, which may degrade under light .

Comparison of Reactivity :

  • This compound : Preferential for coupling reactions due to bromine’s leaving-group ability .
  • tert-Butyl (4-(bromomethyl)thiazol-2-yl)carbamate : Suited for alkylation or radical reactions .

Biological Activity

tert-Butyl (5-bromo-4-methylthiazol-2-yl)carbamate is a compound of significant interest in medicinal chemistry due to its biological activity. This article explores its synthesis, mechanisms of action, and biological effects, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C9H13BrN2O2SC_9H_{13}BrN_2O_2S, with a molecular weight of approximately 273.18 g/mol. The compound features a thiazole ring, which is known for its role in various biological systems.

Synthesis Method : The synthesis typically involves the reaction of 5-bromo-4-methylthiazole with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction is performed under anhydrous conditions to prevent hydrolysis, leading to the formation of the carbamate.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The thiazole moiety can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, modulating their activity. This mechanism is crucial for its potential use as an enzyme inhibitor.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, including cyclin-dependent kinases (CDKs). Studies have reported that compounds with similar structures can inhibit CDK9, which plays a critical role in cancer cell proliferation.
  • Anticancer Properties : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells by disrupting normal cell cycle progression. It has been suggested that it may act synergistically with other therapeutic agents to enhance anticancer efficacy.
  • Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antimicrobial properties, making it a candidate for further research in infectious disease treatment.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

StudyFindings
Study 1 Demonstrated that similar thiazole derivatives could selectively inhibit CDK9 with IC50 values in the low micromolar range, suggesting potential for cancer therapy.
Study 2 Highlighted the importance of structural modifications on the potency and selectivity of kinase inhibitors, indicating that further optimization of the thiazole ring could enhance biological activity.
Study 3 Provided toxicity and safety profiles for related carbamates, emphasizing the need for careful evaluation in therapeutic settings.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-Butyl (5-bromo-4-methylthiazol-2-yl)carbamate?

  • Methodological Answer : The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the amine group on the thiazole ring. A standard approach involves reacting 5-bromo-4-methylthiazol-2-amine with tert-butyl chloroformate in the presence of a base (e.g., NaHCO₃ or DIEA) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). After stirring at 0–25°C for 4–12 hours, the product is purified via column chromatography using silica gel and a gradient eluent (e.g., hexane/ethyl acetate) .

Q. How is the compound characterized after synthesis?

  • Methodological Answer : Characterization includes:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the tert-butyl group (δ ~1.4 ppm for 9H), carbamate linkage (δ ~150–155 ppm for carbonyl), and thiazole ring protons (δ ~6.5–8.0 ppm).
  • Mass Spectrometry (MS) : ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected at ~291.1 g/mol).
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% by area under the curve) .

Q. What are the key stability considerations during storage?

  • Methodological Answer : Store the compound in a tightly sealed container under inert gas (N₂ or Ar) at –20°C, protected from light and moisture. Stability tests indicate decomposition risks under prolonged exposure to acidic/basic conditions or elevated temperatures (>40°C) .

Advanced Research Questions

Q. How can conflicting NMR data be resolved when characterizing this compound?

  • Methodological Answer : Discrepancies in NMR signals (e.g., split peaks or unexpected shifts) may arise from rotational isomers or solvent effects. Use variable-temperature NMR (VT-NMR) to identify dynamic processes or employ 2D techniques (COSY, NOESY) to resolve overlapping signals. For example, the tert-butyl group’s conformational rigidity can cause splitting in polar solvents like DMSO-d₆ .

Q. What strategies optimize yield in the coupling reaction for introducing the bromo group?

  • Methodological Answer : Bromination of the thiazole ring is optimized using N-bromosuccinimide (NBS) in DMF at 0–25°C. Catalytic Lewis acids (e.g., FeCl₃) improve regioselectivity. Post-reaction, quenching with aqueous Na₂S₂O₃ removes excess bromine, followed by extraction with ethyl acetate and drying over Na₂SO₄ .

Q. How does the bromo substituent influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The bromo group at the 5-position activates the thiazole ring for Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ (5 mol%) with arylboronic acids in a 1:1.2 molar ratio, K₂CO₃ as base, and toluene/EtOH (3:1) at 80°C for 12 hours. Monitor reaction progress via TLC and purify using RP-HPLC .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (AMBER or GROMACS) model interactions with enzymes like kinases. Parameterize the compound using Gaussian 09 at the B3LYP/6-31G* level. Validate binding poses with experimental IC₅₀ values from kinase inhibition assays .

Q. How to address low reproducibility in the synthesis of this compound?

  • Methodological Answer : Ensure anhydrous conditions (e.g., flame-dried glassware, molecular sieves) and fresh reagents. Optimize stoichiometry (e.g., 1.1 eq tert-butyl chloroformate per amine) and reaction time (8–10 hours). If byproducts form (e.g., di-Boc derivatives), adjust pH during workup (e.g., 1M HCl to pH 5) to selectively isolate the mono-Boc product .

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